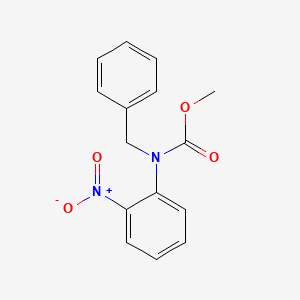![molecular formula C17H20N2OS B14371269 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL CAS No. 89907-44-8](/img/structure/B14371269.png)
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine, where they are used as antipsychotic and antiemetic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method involves the use of Grignard reagents, where phenothiazine is reacted with 2-methyl-3-(methylamino)propyl magnesium bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the efficient production of the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, such as alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to dopamine receptors, inhibiting dopamine-mediated signaling pathways, which is crucial for its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylamino group enhances its ability to cross the blood-brain barrier, making it more effective in central nervous system applications compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
89907-44-8 |
|---|---|
Molekularformel |
C17H20N2OS |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
10-[2-methyl-3-(methylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-12(10-18-2)11-19-13-6-3-4-8-15(13)21-16-9-5-7-14(20)17(16)19/h3-9,12,18,20H,10-11H2,1-2H3 |
InChI-Schlüssel |
ATBVFJNGQYOOQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


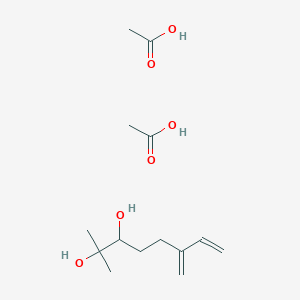
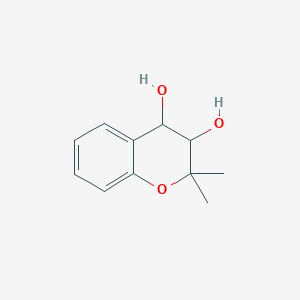
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

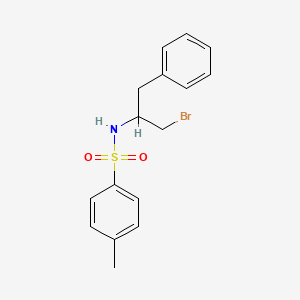


![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)


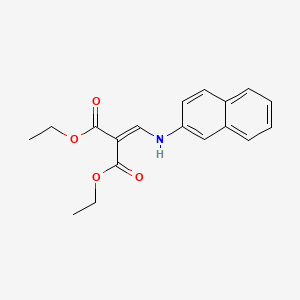
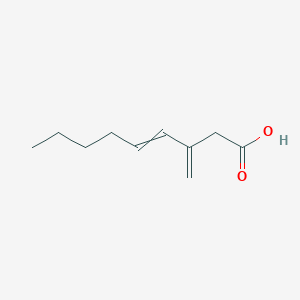
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
